molecular formula C10H11ClFNS B12115562 N-(3-chloro-4-fluorophenyl)thiolan-3-amine

N-(3-chloro-4-fluorophenyl)thiolan-3-amine

Cat. No.: B12115562
M. Wt: 231.72 g/mol
InChI Key: JBIPUFUZCLIMFY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)thiolan-3-amine is an organic compound characterized by the presence of a thiolane ring substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)thiolan-3-amine typically involves the reaction of 3-chloro-4-fluoroaniline with thiolane derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiolane, followed by nucleophilic substitution with the aniline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)thiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiolane ring or the aromatic substituents.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)thiolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but with a thiazole ring instead of a thiolane ring.

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Contains a pyrazolo[4,3-b]pyridine core instead of a thiolane ring.

Uniqueness

N-(3-chloro-4-fluorophenyl)thiolan-3-amine is unique due to its specific substitution pattern and the presence of a thiolane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H11ClFNS

Molecular Weight

231.72 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)thiolan-3-amine

InChI

InChI=1S/C10H11ClFNS/c11-9-5-7(1-2-10(9)12)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6H2

InChI Key

JBIPUFUZCLIMFY-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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